molecular formula C9H13BrClNO B13046051 (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl CAS No. 2250243-48-0

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl

Cat. No.: B13046051
CAS No.: 2250243-48-0
M. Wt: 266.56 g/mol
InChI Key: DECHGDBCEXBSSA-FVGYRXGTSA-N
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Description

®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: 2-(4-Bromo-3-methylphenyl)acetone.

    Reduction: 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-amine.

    Substitution: 2-Amino-2-(4-hydroxy-3-methylphenyl)ethan-1-OL.

Scientific Research Applications

®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage instead of a hydroxyl group.

    4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of an ethan-1-OL moiety.

Uniqueness

®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2250243-48-0

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1

InChI Key

DECHGDBCEXBSSA-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CO)N)Br.Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)Br.Cl

Origin of Product

United States

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